

CCT245232 and the DNA Damage Response: A Technical Guide

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Compound of Interest		
Compound Name:	CCT245232	
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This technical guide provides an in-depth overview of the preclinical characterization of **CCT245232**, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), and its effects on the DNA damage response (DDR). The information presented is compiled from publicly available research to support further investigation and drug development efforts in oncology.

Core Mechanism of Action: CHK1 Inhibition

CCT245232 functions as an ATP-competitive inhibitor of CHK1, a critical serine/threonine kinase in the DNA damage response pathway.[1][2] CHK1 is a key transducer in the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade, which is activated in response to DNA single-strand breaks and replication stress.[1][2] By inhibiting CHK1, CCT245232 abrogates the S and G2/M cell cycle checkpoints, which are crucial for allowing cells to repair damaged DNA before proceeding with cell division.[1][2] In cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations), the reliance on the S and G2/M checkpoints for survival is heightened. Inhibition of CHK1 in these cells leads to premature entry into mitosis with unrepaired DNA, resulting in mitotic catastrophe and subsequent cell death.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and cellular activity of **CCT245232** (referred to as CCT245737 in the primary source literature).



Table 1: In Vitro Enzymatic Inhibition and Cellular

Potency of CCT245232

Target/Assay	IC50 / GI50 / MIA IC50 (nM)	Notes
Enzyme Inhibition		
Recombinant Human CHK1	1.4 ± 0.3	EZ Reader II assay
Cellular Potency (HT29 Colon Cancer Cells)		
Mitosis Induction Assay (MIA) IC50	79 ± 20	Measures abrogation of gemcitabine-induced G2 arrest
Growth Inhibition (GI50) - Combination	72-hour exposure with gemcitabine (3 nM)	
CCT245232 + Gemcitabine	14 ± 4	•
Growth Inhibition (GI50) - Single Agent	72-hour exposure	_
CCT245232	1100 ± 100	-

Data sourced from Walton et al., 2016.[1][2]

Table 2: In Vivo Efficacy of CCT245232 in Combination with Gemcitabine in a Human Tumor Xenograft Model (HT29)



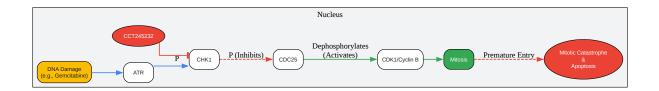
Treatment Group	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (%)	Notes
Vehicle Control	+ 288	-	
CCT245232 (75 mg/kg, p.o., daily)	+ 249	14	
Gemcitabine (100 mg/kg, i.p., weekly)	+ 158	45	_
CCT245232 + Gemcitabine	- 2	101	Statistically significant potentiation (p < 0.001)

Data sourced from Walton et al., 2016.[1][2]

Signaling Pathways and Experimental Workflows CCT245232 Mechanism of Action in the DNA Damage Response

The following diagram illustrates the signaling pathway affected by **CCT245232**. In the presence of DNA damage (e.g., induced by chemotherapy), ATR activates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of CDK1 and leading to cell cycle arrest. **CCT245232** inhibits CHK1, which in turn prevents the inhibitory phosphorylation of CDC25. This leads to the activation of CDK1, forcing the cell to enter mitosis prematurely with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.



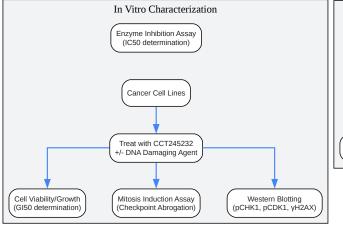


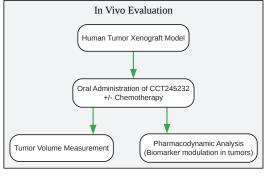
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Caption: CCT245232 inhibits CHK1, leading to premature mitotic entry and cell death.

Experimental Workflow for Characterizing CCT245232

The following diagram outlines the typical experimental workflow used to characterize the preclinical activity of a CHK1 inhibitor like **CCT245232**.







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References

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